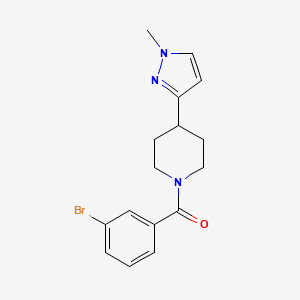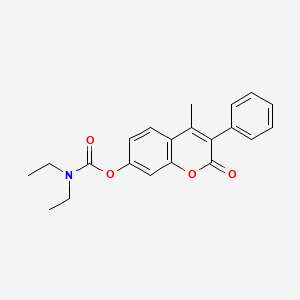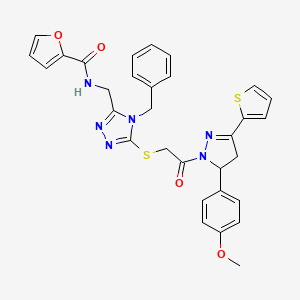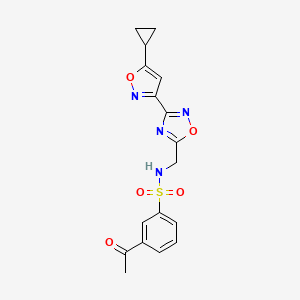![molecular formula C30H26FN3O2 B2965829 1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one CAS No. 380182-00-3](/img/structure/B2965829.png)
1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and have shown a wide range of biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives often involves chemical modifications of the quinoline nucleus . A common approach used in drug discovery is to replace the benzene moiety of isoindolin-l-one with a quinoline ring .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, which is a bicyclic compound containing a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoline derivatives are known to undergo a variety of chemical reactions. The type of reaction and the products formed can depend on the substitution on the heterocyclic pyridine ring .Wissenschaftliche Forschungsanwendungen
Microwave Induced Three-Component Synthesis and Antimycobacterial Activity
A study by Quiroga et al. (2014) developed novel 4-arylbenzo[h]pyrazolo[3,4-b]quinolin-5,6-diones through a microwave-assisted three-component reaction. These compounds demonstrated significant antimycobacterial activity against fifteen Mycobacterium species strains, highlighting their potential in treating mycobacterial infections without discussing drug dosage or side effects. This research opens pathways for developing new antimicrobial agents leveraging the pyrazolo[3,4-b]quinoline scaffold Quiroga et al., 2014.
High Affinity Central Benzodiazepine Receptor Ligands
Carotti et al. (2003) synthesized novel 2-phenyl-2,5-dihydropyrazolo[4,3-c]quinolin-3-(3H)-ones showing high affinity for central benzodiazepine receptors. This study is pivotal for understanding the interaction between the pyrazolo[4,3-c]quinoline derivatives and benzodiazepine receptors, providing insights into the development of potential therapeutic agents targeting these receptors. The study focused on the pharmacophore analysis and pattern recognition of intrinsic activities, steering clear of discussing drug use or side effects Carotti et al., 2003.
New Fluorescent Sensors Based on 1H-pyrazolo[3,4-b]quinoline Skeleton
Mac et al. (2010) developed novel fluorescing dyes based on the 1H-pyrazolo[3,4-b]quinoline framework for the fluorescence detection of small inorganic cations in solvents of different polarities. These compounds act as sensors through an electron transfer mechanism, which is retarded upon complexation with inorganic cations. This study highlights the potential application of pyrazolo[3,4-b]quinoline derivatives in developing new fluorescent sensors for detecting various ions, without delving into pharmacological aspects Mac et al., 2010.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26FN3O2/c1-19-27-28(21-10-16-24(17-11-21)36-18-20-6-3-2-4-7-20)29-25(8-5-9-26(29)35)32-30(27)34(33-19)23-14-12-22(31)13-15-23/h2-4,6-7,10-17,28,32H,5,8-9,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJMLZAITJHQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-3-methyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2965747.png)


![2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2965752.png)








![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965768.png)
